molecular formula C19H19N3O5S B2495582 6-acetyl-2-(2,3-dihydro-1,4-benzodioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide CAS No. 864928-07-4

6-acetyl-2-(2,3-dihydro-1,4-benzodioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2495582
CAS No.: 864928-07-4
M. Wt: 401.44
InChI Key: QSGAKSVXAIOFGI-UHFFFAOYSA-N
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Description

6-Acetyl-2-(2,3-dihydro-1,4-benzodioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a heterocyclic compound featuring a fused thieno[2,3-c]pyridine core. This structure incorporates a 2,3-dihydro-1,4-benzodioxine moiety linked via an amide group at position 2, an acetyl group at position 6, and a carboxamide substituent at position 2. The compound’s complexity arises from its polycyclic framework and diverse functional groups, which may confer unique electronic, steric, and pharmacological properties.

Properties

IUPAC Name

6-acetyl-2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c1-10(23)22-7-6-11-15(8-22)28-19(16(11)17(20)24)21-18(25)14-9-26-12-4-2-3-5-13(12)27-14/h2-5,14H,6-9H2,1H3,(H2,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSGAKSVXAIOFGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-acetyl-2-(2,3-dihydro-1,4-benzodioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols.

    Substitution Products: Amides, thioethers.

Mechanism of Action

The mechanism of action of 6-acetyl-2-(2,3-dihydro-1,4-benzodioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets. The benzodioxine ring and thieno[2,3-c]pyridine core are likely to interact with enzymes or receptors, modulating their activity. The acetyl and amido groups may also play a role in binding to these targets, influencing the compound’s overall efficacy .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name Core Structure Substituents Key Functional Groups Reference
Target Compound Thieno[2,3-c]pyridine 6-Acetyl, 2-(benzodioxine-amido), 3-carboxamide Acetyl, Amide, Carboxamide -
(2Z)-2-(4-Cyanobenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) Thiazolo[3,2-a]pyrimidine 4-Cyanobenzylidene, 6-cyano, 7-(5-methylfuran-2-yl) Cyano, Furan, Imine
Ethyl 2-amino-6-boc-thieno[2,3-c]pyridine-3-carboxylate Thieno[2,3-c]pyridine 6-Boc, 2-amino, 3-ethoxycarbonyl Boc-protected amine, Ester
3-Amino-5-ethoxycarbonyl-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide Thieno[2,3-b]pyridine 3-Amino, 5-ethoxycarbonyl, 4-(4-methoxyphenyl), 2-carboxamide Ethoxycarbonyl, Methoxyphenyl, Carboxamide
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-pyridin-3-amine derivative Pyridine 6-Benzodioxine, 2-methoxy, 3-[(dimethylamino)methyl]phenylamine Benzodioxine, Methoxy, Dimethylamino

Key Observations:

  • Core Heterocycles: The target compound’s thieno[2,3-c]pyridine core differs from thieno[2,3-b]pyridine () in ring fusion, altering electronic conjugation and steric environments. Thiazolo-pyrimidine derivatives () exhibit distinct reactivity due to sulfur and nitrogen positioning .
  • Substituent Effects: The acetyl group at position 6 enhances lipophilicity compared to ethoxycarbonyl or cyano groups in analogs . The benzodioxine-amido group may improve aromatic stacking interactions relative to simpler phenyl or furan substituents .
  • Functional Group Diversity: Carboxamide and acetyl groups in the target compound contrast with cyano or ester functionalities in analogs, impacting hydrogen-bonding capacity and metabolic stability .

Spectroscopic and Physicochemical Properties

Table 3: Comparative Spectroscopic Data

Compound Feature Target Compound (Inferred) (11b) (Thieno[2,3-b]pyridine)
IR (cm⁻¹) ~1670 (amide C=O), ~1700 (acetyl) 2,209 (CN), 3,119 (NH) 1,719 (CO), 2,220 (CN)
¹H NMR (δ ppm) 2.1 (acetyl CH3), 6.5–7.5 (aromatic) 7.41 (ArH), 8.01 (=CH) 7.10–7.82 (ArH), 9.59 (NH)
MS (m/z) ~500 (estimated) 403 (M⁺) 318 (M⁺)

Analysis:

  • The acetyl group’s ¹H NMR signal (~2.1 ppm) and carbonyl IR stretch (~1700 cm⁻¹) align with trends in acetylated heterocycles .
  • The benzodioxine-amido group’s aromatic protons (6.5–7.5 ppm) resemble those in ’s benzodioxine derivative .
  • Mass spectrometry data suggest the target compound’s molecular ion would exceed 450 Da due to its larger substituents compared to simpler analogs .

Q & A

Q. What analytical techniques are recommended for structural confirmation of this compound?

The compound’s structure should be confirmed using a combination of infrared (IR) spectroscopy (to identify functional groups like amides and carbonyls), proton nuclear magnetic resonance (^1H NMR) (to resolve aromatic and aliphatic protons), and mass spectrometry (MS) (to verify molecular weight). For example, IR peaks at ~2200 cm⁻¹ (CN stretch) and ~1700 cm⁻¹ (C=O stretch) are critical for functional group analysis, while ^1H NMR signals in the δ 6.5–8.0 ppm range indicate aromatic protons .

Q. How can researchers optimize synthetic routes for this compound?

Multi-step syntheses often involve condensation reactions (e.g., coupling benzodioxine or thienopyridine precursors) under reflux conditions with catalysts like palladium or copper. Solvents such as dimethylformamide (DMF) or toluene are commonly used, and reactions are monitored via thin-layer chromatography (TLC) to track intermediate formation . Yield optimization may require adjusting stoichiometry, temperature, or catalyst loading .

Q. What safety protocols are essential during synthesis?

While specific hazards for this compound are not fully classified, standard precautions for handling heterocyclic compounds include using fume hoods , gloves , and protective eyewear . Emergency measures (e.g., rinsing exposed skin with water) and consultation with safety data sheets (SDS) for related precursors (e.g., thienopyridine derivatives) are advised .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., varying IC₅₀ values for enzyme inhibition) may arise from differences in assay conditions (pH, temperature) or cell lines. A robust approach includes dose-response validation across multiple models and kinetic studies to assess binding affinity. For example, compounds with benzodioxine moieties often require rigorous control of stereochemistry, as small structural variations can dramatically alter receptor interactions .

Q. What computational methods support structure-activity relationship (SAR) studies?

Molecular docking (using software like AutoDock) and density functional theory (DFT) calculations can predict binding modes to targets like kinases or GPCRs. Focus on the acetyl and carboxamide groups, which may participate in hydrogen bonding with active sites. Comparative analysis with analogs (e.g., pyrimidine-substituted thienopyridines) helps identify critical pharmacophores .

Q. How should mechanistic studies be designed for this compound’s anticancer activity?

Prioritize target identification via pull-down assays or phosphoproteomics to map signaling pathways. For in vitro models, use apoptosis assays (Annexin V/PI staining) and cell cycle analysis (flow cytometry). In vivo, xenograft models with pharmacokinetic profiling (e.g., plasma half-life via LC-MS) are recommended. Note that thienopyridine derivatives often exhibit activity against tyrosine kinases, requiring validation with kinase inhibition assays .

Methodological Considerations

Q. What strategies improve yield in multi-step syntheses?

  • Intermediate purification : Use column chromatography or recrystallization (e.g., DMF/water mixtures) to remove byproducts .
  • Catalyst screening : Test palladium(II) acetate or copper(I) iodide for coupling reactions, as these enhance regioselectivity in heterocycle formation .

Q. How can stability issues during storage be mitigated?

Store the compound in anhydrous conditions (desiccated environment) at –20°C to prevent hydrolysis of the acetyl group. Stability assays (HPLC purity checks over 1–6 months) under varying temperatures/pH conditions are critical for long-term usability .

Theoretical and Experimental Integration

Q. How should researchers link experimental data to theoretical frameworks?

Align findings with existing theories, such as Hammett substituent constants to rationalize electronic effects on bioactivity, or QSAR models to correlate logP values with membrane permeability. For example, the electron-withdrawing acetyl group may enhance binding to hydrophobic enzyme pockets, a hypothesis testable via mutagenesis studies .

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